molecular formula C14H10N4O4 B14611493 1,1'-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) CAS No. 57647-75-3

1,1'-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione)

Cat. No.: B14611493
CAS No.: 57647-75-3
M. Wt: 298.25 g/mol
InChI Key: JFVREFODENBOCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) typically involves the reaction of maleic anhydride with diamines. The reaction conditions often include elevated temperatures and the use of solvents such as acetone . The compound can also be synthesized through the reaction of glycidyl ester of eleostearic acid with bismaleimide .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) involves its interaction with specific molecular targets and pathways. The compound can form cross-links with other molecules, leading to the formation of stable polymers. This cross-linking ability is crucial for its use in thermosetting polymers and flame retardant resins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’-(1,4-Phenylene)bis(5-methylideneimidazolidine-2,4-dione) is unique due to its specific chemical structure, which imparts distinct properties such as high thermal stability and excellent cross-linking ability. These characteristics make it particularly valuable in the synthesis of advanced materials and industrial applications .

Properties

CAS No.

57647-75-3

Molecular Formula

C14H10N4O4

Molecular Weight

298.25 g/mol

IUPAC Name

5-methylidene-1-[4-(5-methylidene-2,4-dioxoimidazolidin-1-yl)phenyl]imidazolidine-2,4-dione

InChI

InChI=1S/C14H10N4O4/c1-7-11(19)15-13(21)17(7)9-3-5-10(6-4-9)18-8(2)12(20)16-14(18)22/h3-6H,1-2H2,(H,15,19,21)(H,16,20,22)

InChI Key

JFVREFODENBOCI-UHFFFAOYSA-N

Canonical SMILES

C=C1C(=O)NC(=O)N1C2=CC=C(C=C2)N3C(=C)C(=O)NC3=O

Origin of Product

United States

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